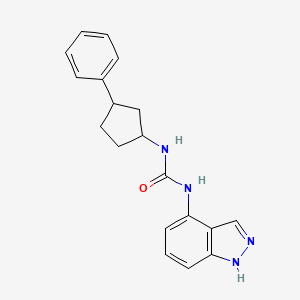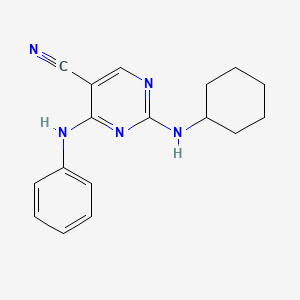
1-Benzyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (7-chloro-2-oxazol-2-yl-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMID25991433-Compound-E3 is a small molecule that has garnered significant interest in the scientific community due to its potential applications in targeted protein degradation. This compound functions as an E3 ubiquitin-protein ligase, which plays a crucial role in the ubiquitin-proteasome system by tagging specific proteins for degradation. This process is essential for maintaining cellular homeostasis and regulating various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PMID25991433-Compound-E3 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of PMID25991433-Compound-E3 involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions
PMID25991433-Compound-E3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PMID25991433-Compound-E3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the ubiquitin-proteasome system and developing new chemical probes.
Biology: Employed in research on protein degradation pathways and cellular signaling mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by dysregulated protein degradation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and biotechnological applications .
Wirkmechanismus
The mechanism of action of PMID25991433-Compound-E3 involves its interaction with specific molecular targets, leading to the ubiquitination and subsequent degradation of target proteins. This process is mediated by the E3 ubiquitin-protein ligase activity of the compound, which facilitates the transfer of ubiquitin molecules to the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the regulation of various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu PMID25991433-Verbindung-E3 gehören andere E3-Ubiquitinligasen wie:
RNF4: Bekannt für seine Rolle beim gezielten Proteinabbau.
ITCH: An der Regulation verschiedener Signalwege und zellulärer Prozesse beteiligt .
Einzigartigkeit
Was PMID25991433-Verbindung-E3 von anderen ähnlichen Verbindungen abhebt, ist seine einzigartige Bindungsaffinität und Spezifität für bestimmte Zielproteine. Diese Spezifität ermöglicht eine präzisere Modulation von Proteinabbauwegen und macht sie zu einem wertvollen Werkzeug für Forschungs- und therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C32H23ClN4O4 |
|---|---|
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
1-benzyl-N-[[7-chloro-2-(1,3-oxazol-2-yl)-4-oxo-1-phenylquinolin-3-yl]methyl]-2-oxopyridine-4-carboxamide |
InChI |
InChI=1S/C32H23ClN4O4/c33-23-11-12-25-27(18-23)37(24-9-5-2-6-10-24)29(32-34-14-16-41-32)26(30(25)39)19-35-31(40)22-13-15-36(28(38)17-22)20-21-7-3-1-4-8-21/h1-18H,19-20H2,(H,35,40) |
InChI-Schlüssel |
CDEQUNLOBIAUNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)NCC3=C(N(C4=C(C3=O)C=CC(=C4)Cl)C5=CC=CC=C5)C6=NC=CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834583.png)
![4-[[4-[5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[2-(methylamino)propanoylamino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide](/img/structure/B10834586.png)
![1-[[2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]-3-[4-[(sulfamoylamino)methyl]phenyl]urea](/img/structure/B10834587.png)
![1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834595.png)
![(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834613.png)
![1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834614.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834621.png)
![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834629.png)
![4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)
![4-Oxo-1-phenyl-3-[(4-sulfamoyl-benzoylamino)-methyl]-7-trifluoromethyl-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B10834644.png)


![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)
